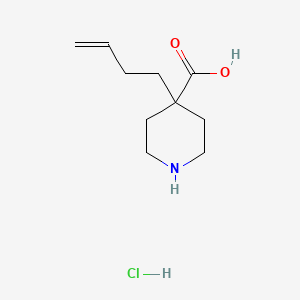

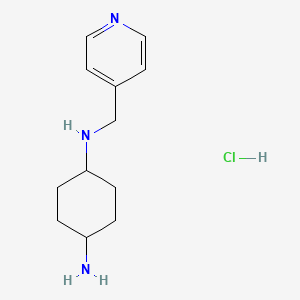

trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride” is a chemical compound with potential therapeutic applications. It has been granted orphan designation by the European Commission for the treatment of acute myeloid leukaemia . The compound is a small molecule that is expected to block the activity of an enzyme called lysine-specific demethylase 1 (LSD1), which is involved in turning genes ‘on’ and ‘off’ within cells .

Applications De Recherche Scientifique

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

This compound, with its dipyridyl-type ligand structure, is particularly useful in the synthesis of MOFs. MOFs are highly ordered, porous materials that have applications in gas storage, separation, and catalysis. The pyridyl groups can act as coordination sites for metal ions, forming extended network structures with potential for high surface areas and unique catalytic properties .

Crystallography

The crystal structure of this compound provides valuable insights into molecular conformation and packing. Understanding the crystal structure is essential for the design of new materials with desired physical and chemical properties. It can also aid in the development of pharmaceuticals by revealing the solid-state form of drug compounds .

Organic Synthesis

As a ligand, trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride can be used to synthesize complex organic molecules. It can facilitate the formation of chiral centers and influence stereochemistry in synthetic pathways, which is crucial for the production of enantiomerically pure substances .

Catalysis

In catalysis, this compound can be employed to create catalysts that are selective for certain reactions. Its ability to coordinate with metals can lead to the development of heterogeneous catalysts that are recyclable and can operate under mild conditions .

Pharmaceutical Research

The compound’s structural features make it a candidate for drug design and discovery. Its interaction with various biological targets can be studied to develop new medications with specific binding affinities .

Material Science

In material science, the compound’s properties can be harnessed to create novel materials with specific mechanical, electrical, or optical characteristics. Its robustness and stability under different conditions make it suitable for high-performance materials .

Sensor Technology

The pyridyl groups in the compound can be functionalized to detect specific substances. This makes it valuable for developing sensors that can detect gases or ions with high sensitivity and selectivity .

Environmental Science

Lastly, this compound can be used in environmental science to remove pollutants from water or air. Its structure allows for the adsorption or breakdown of harmful substances, contributing to cleaner and safer environments .

Mécanisme D'action

Propriétés

IUPAC Name |

4-N-(pyridin-4-ylmethyl)cyclohexane-1,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h5-8,11-12,15H,1-4,9,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAPWQMKUHAVHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NCC2=CC=NC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-nitrophenyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2921383.png)

![ethyl 3-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2921386.png)

![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2921387.png)

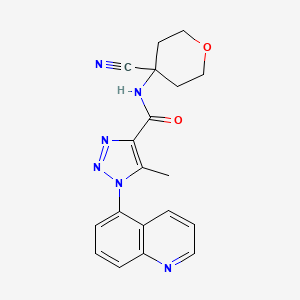

![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2921388.png)

![2,4-dimethyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2921393.png)

![3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2921395.png)

![2-Methyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2921396.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2921397.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/no-structure.png)